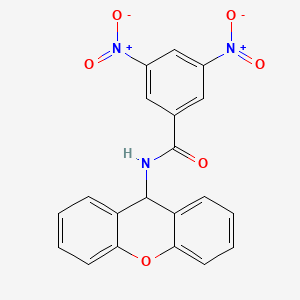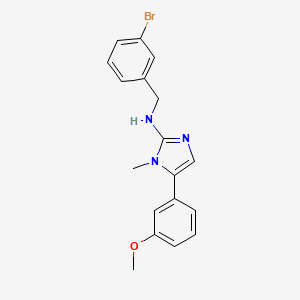
3,5-dinitro-N-(9H-xanthen-9-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide is a complex organic compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a xanthene moiety at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(9H-xanthen-9-yl)benzamide typically involves the nitration of N-(9H-xanthen-9-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzamide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,5-diamino-N-(9H-xanthen-9-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3,5-dinitro-N-(9H-xanthen-9-yl)benzamide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The nitro groups may play a crucial role in these interactions by participating in redox reactions or forming reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the xanthene moiety.
3,5-Dinitrobenzamide: Similar but without the xanthene substitution.
N-(9H-xanthen-9-yl)benzamide: Lacks the nitro groups.
Uniqueness
3,5-Dinitro-N-(9H-xanthen-9-yl)benzamide is unique due to the presence of both nitro groups and the xanthene moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H13N3O6 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3,5-dinitro-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H13N3O6/c24-20(12-9-13(22(25)26)11-14(10-12)23(27)28)21-19-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)19/h1-11,19H,(H,21,24) |
Clé InChI |
LBIPOVADTLZOMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

![N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561449.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561458.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11561464.png)
![4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11561473.png)

![N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561480.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561488.png)
![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11561490.png)
![5-(4-chlorophenyl)-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11561498.png)
![bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11561504.png)
![4-(octyloxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11561506.png)
